molecular formula C6H7N3O2 B2408874 1-(prop-2-en-1-yl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1012081-60-5

1-(prop-2-en-1-yl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B2408874
CAS No.: 1012081-60-5
M. Wt: 153.141
InChI Key: QACGJWPGZYTCSY-UHFFFAOYSA-N
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Description

1-(prop-2-en-1-yl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(prop-2-en-1-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions. The general reaction conditions include:

    Reagents: Sodium azide, propargyl alcohol, copper(I) iodide

    Solvents: Tetrahydrofuran (THF), water

    Temperature: Room temperature to 60°C

    Time: Several hours to overnight

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(prop-2-en-1-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction of the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring, particularly at the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of triazole-4-carboxylic acid derivatives.

    Reduction: Formation of triazole-4-methanol.

    Substitution: Formation of N-substituted triazole derivatives.

Scientific Research Applications

1-(prop-2-en-1-yl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(prop-2-en-1-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, which can influence various biochemical pathways. Additionally, the compound can act as a ligand, binding to enzymes and altering their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    1H-1,2,3-triazole-4-carboxylic acid: Lacks the prop-2-en-1-yl group, making it less versatile in certain synthetic applications.

    1-(prop-2-en-1-yl)-1H-1,2,3-triazole-5-carboxylic acid: Similar structure but with the carboxylic acid group at a different position, which can affect its reactivity and applications.

Uniqueness: 1-(prop-2-en-1-yl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of the prop-2-en-1-yl group, which provides additional sites for chemical modification and enhances its utility in various synthetic and research applications.

Properties

IUPAC Name

1-prop-2-enyltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c1-2-3-9-4-5(6(10)11)7-8-9/h2,4H,1,3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QACGJWPGZYTCSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C=C(N=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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